

Spectroscopic Characterization of Methyl 3-propylhex-2-enoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-propylhex-2-enoate

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Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for **Methyl 3-propylhex-2-enoate**. Due to the absence of publicly available experimental spectra for this specific compound, this document presents an estimated dataset based on the analysis of analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide is intended to serve as a reference for the identification and characterization of **Methyl 3-propylhex-2-enoate** and related α,β -unsaturated esters. Detailed experimental protocols for acquiring such data and a general workflow for spectroscopic analysis are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 3-propylhex-2-enoate**. These values are estimated based on known chemical shift ranges, absorption frequencies, and fragmentation patterns for similar α,β -unsaturated esters.

^1H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Methyl 3-propylhex-2-enoate**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2	5.7 - 6.0	Singlet	1H
O-CH ₃	~3.7	Singlet	3H
H-4	2.0 - 2.2	Triplet	2H
H-5	1.3 - 1.5	Sextet	2H
H-6	0.8 - 1.0	Triplet	3H
H-1'	2.0 - 2.2	Triplet	2H
H-2'	1.3 - 1.5	Sextet	2H
H-3'	0.8 - 1.0	Triplet	3H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-propylhex-2-enoate

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (C=O)	165 - 175
C-2 (=CH)	115 - 125
C-3 (=C)	150 - 160
O-CH ₃	50 - 55
C-4	30 - 35
C-5	20 - 25
C-6	13 - 15
C-1'	30 - 35
C-2'	20 - 25
C-3'	13 - 15

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **Methyl 3-propylhex-2-enoate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O (α,β -unsaturated ester)	1715 - 1730	Strong
C=C (alkene)	1640 - 1650	Medium
C-O (ester)	1150 - 1300	Strong
sp ² C-H (alkene)	3010 - 3050	Medium
sp ³ C-H (alkane)	2850 - 2960	Strong

Mass Spectrometry (MS) Data

Table 4: Predicted Key Fragments in the Mass Spectrum of **Methyl 3-propylhex-2-enoate**

m/z	Predicted Fragment
170	[M] ⁺ (Molecular Ion)
139	[M - OCH ₃] ⁺
113	[M - C ₄ H ₉] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a liquid organic compound such as **Methyl 3-propylhex-2-enoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve a homogeneous magnetic field.
- **Data Acquisition:**
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).^[1]
- **Instrument Setup:** Place the salt plates in the sample holder of the IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000 to 400 cm^{-1} .^[1] A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

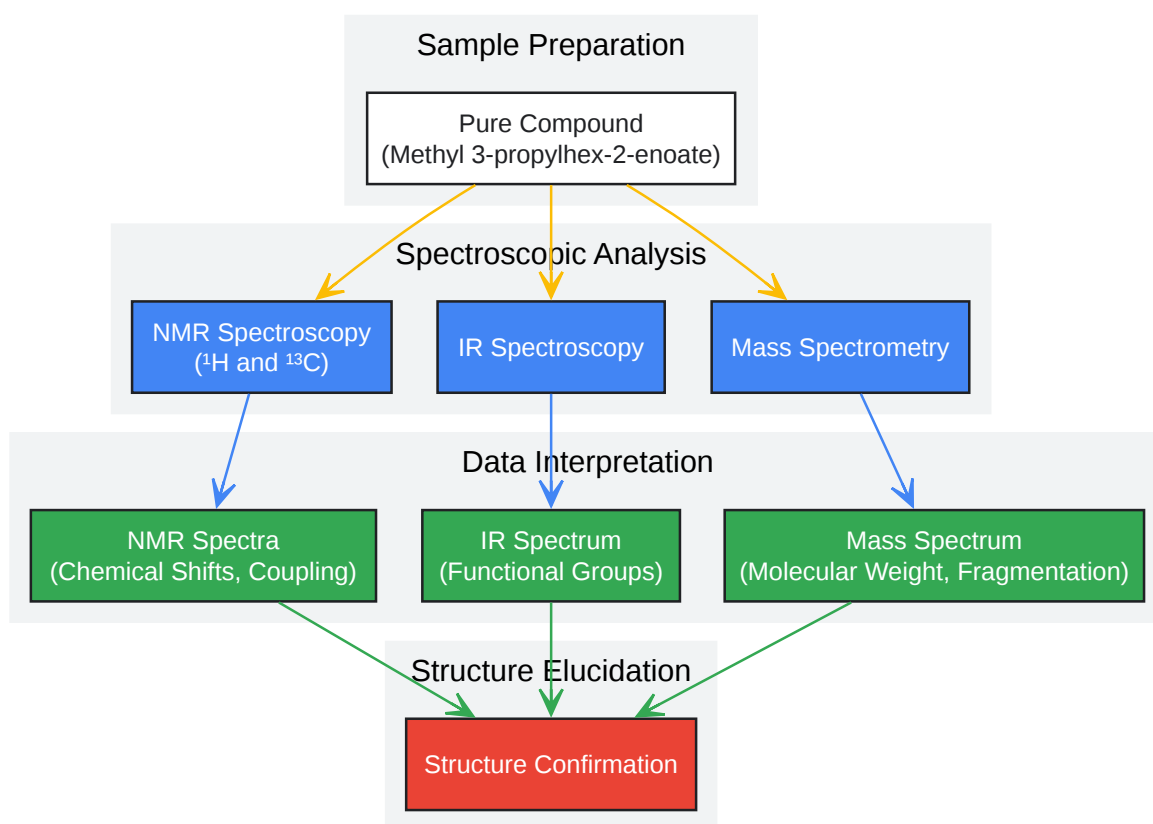
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** Ionize the sample using an appropriate method, most commonly Electron Ionization (EI) for this type of compound.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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